molecular formula C9H14O2 B14196617 Ethyl 2,3-dimethylpenta-3,4-dienoate CAS No. 868697-16-9

Ethyl 2,3-dimethylpenta-3,4-dienoate

Cat. No.: B14196617
CAS No.: 868697-16-9
M. Wt: 154.21 g/mol
InChI Key: CZORIWFZZIRRQP-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylpenta-3,4-dienoate is a specialized synthetic building block belonging to the class of allenoate esters, characterized by its central cumulated diene (allene) functional group. This structure, featuring an ethyl ester and two methyl substituents, makes it a valuable intermediate in organic synthesis and materials science research. While specific studies on this exact compound are not available, related ethyl pentadienoate esters are noted for their use in synthetic methodology development, such as in palladium-catalyzed coupling reactions . The presence of the allene moiety is of significant interest in the construction of complex molecular architectures, including natural products and novel polymers, due to its unique reactivity and stereoelectronic properties. Researchers may employ this compound in [Diels-Alder] cycloadditions, nucleophilic addition reactions, or as a precursor for heterocyclic synthesis. The structural features suggest potential applications in the development of organic ligands and functional materials. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not labeled or approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

868697-16-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-5-7(3)8(4)9(10)11-6-2/h8H,1,6H2,2-4H3

InChI Key

CZORIWFZZIRRQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=C=C)C

Origin of Product

United States

Preparation Methods

Gold-Catalyzed Cyclization and Allenylation

Gold(I) complexes have emerged as powerful catalysts for constructing allenic esters via cycloisomerization or allenylation of propargyl precursors. A representative protocol involves reacting ethyl 2-methyldeca-2,3-dienoate with Ph₃PAuCl (0.2 mmol) and AgOTf (0.2 mmol) in dichloromethane at room temperature for 2 hours. The reaction proceeds through π-activation of the alkyne, followed by anti-Markovnikov addition to form the allene.

Reaction Conditions:

  • Catalyst: Ph₃PAuCl (5 mol%)
  • Additive: AgOTf (5 mol%)
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Yield: 92%

This method is notable for its functional group tolerance, enabling the incorporation of branched alkyl groups at the 2- and 3-positions. The use of silver triflate enhances catalytic activity by generating the active Au(I) species.

Silver-Mediated Isomerization of Propargyl Esters

Propargyl esters undergo Ag(I)-catalyzed isomerization to allenic esters under mild conditions. For example, ethyl 2,5,5-trimethylhexa-2,3-dienoate was synthesized via AgNO₃-mediated isomerization of a terminal alkyne precursor in acetone. The reaction exploits silver’s ability to stabilize carbocation intermediates during the-hydrogen shift.

Key Steps:

  • Substrate Activation: Terminal alkyne reacts with N-iodosuccinimide (NIS) in acetone.
  • Isomerization: AgNO₃ (10 mol%) facilitates alkyne-to-allene conversion at 25°C.
  • Workup: Filtration through celite and column chromatography (petroleum ether/ethyl acetate).

Optimization Data:

Parameter Value Impact on Yield
AgNO₃ Loading 10 mol% Max yield (85%)
Reaction Time 3–5 hours ≥90% conversion
Solvent Polarity Acetone (ε = 20.7) Optimal

Base-Promoted Elimination Reactions

Elimination strategies using strong bases provide atom-economic routes to allenic esters. A two-step sequence was reported for ethyl 2,4-dimethylpenta-2,3-dienoate:

  • Alkylation: Ethyl (triphenylphosphoranylidene)acetate reacts with octanoyl chloride in dichloromethane.
  • Elimination: NaOH in EtOH/H₂O (1:1) at 80°C induces β-hydrogen abstraction, forming the allene.

Critical Factors:

  • Base Strength: NaOH > KOH for complete deprotonation.
  • Temperature: 80°C ensures kinetic control favoring the (E)-isomer.
  • Workup: Acidification to pH 2 precipitates the crude product for recrystallization.

Yield Comparison:

Starting Material Base Yield (%)
Ethyl 2,5,5-trimethylhexa-2,3-dienoate NaOH 85
Ethyl 2-methyldeca-2,3-dienoate KOH 72

Chemical Reactions Analysis

Ethyl 2,3-dimethylpenta-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2,3-dimethylpenta-3,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethylpenta-3,4-dienoate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Ethyl Penta-3,4-dienoate

  • Structure : Lacks methyl groups at positions 2 and 3.
  • Reactivity: Used as a precursor in stereoselective hydroboration reactions with dicyclohexylborane and nonanal to synthesize γ-hydroxyesters, which are intermediates for C75 .

Ethyl 2,3-Pentadienoate (CAS: 74268-51-2)

  • Structure: Features an allene at the 2,3-positions (vs. 3,4 in the target compound) and may include variants like ethyl 4-methylbuta-2,3-dienoate .
  • Reactivity: The 2,3-allene configuration directs regioselectivity in reactions such as cyclopropanation or Diels-Alder reactions, differing from the 3,4-dienoate’s conjugation pattern .
  • Key Difference : Positional isomerism significantly alters electronic distribution, affecting orbital interactions in cycloadditions.

Ethyl Deca-2,4-dienoate

  • Structure: A 10-carbon ester with non-conjugated 2,4-diene bonds.
  • Application : Imparts pear flavor due to volatility and interaction with olfactory receptors .
  • Key Difference: The longer carbon chain and non-conjugated diene reduce reactivity in conjugated addition reactions compared to the target compound’s conjugated system.

Ethyl 3-Acetyl-2-(tosylamino)penta-3,4-dienoate

  • Structure: Includes acetyl and tosylamino substituents at positions 2 and 3.
  • Synthesis : Prepared via MgBr2•OEt2-catalyzed reactions of imines with allenes, highlighting the role of electron-withdrawing groups in directing reactivity .
  • Key Difference : Polar substituents enhance solubility in polar solvents but reduce compatibility with lipophilic reaction environments compared to the dimethyl analog.

Diethyl 2,4-Diacetyl-3-Phenylpentanedioate

  • Structure : Contains phenyl and acetyl groups on a pentanedioate backbone.
  • Applications: Used in medicinal chemistry for its structural complexity, enabling diverse non-covalent interactions .

Comparative Data Table

Compound Key Structural Features Reactivity/Applications Key Reference(s)
Ethyl 2,3-dimethylpenta-3,4-dienoate 3,4-allene, 2,3-dimethyl Potential catalyst in stereoselective syntheses N/A (inferred)
Ethyl penta-3,4-dienoate 3,4-allene, no substituents C75 precursor via hydroboration
Ethyl 2,3-pentadienoate 2,3-allene, shorter chain Cyclopropanation, regioselective additions
Ethyl deca-2,4-dienoate 10-carbon, non-conjugated diene Flavor compound (pear)
Ethyl 3-acetyl-2-(tosylamino)... Polar substituents on allene Directed reactivity in imine couplings
Diethyl 2,4-diacetyl-3-phenyl... Aromatic and acetyl groups Medicinal chemistry scaffold

Research Implications and Gaps

  • Synthetic Utility: this compound’s methyl groups may enhance stereochemical control in reactions like hydroboration, but empirical data are lacking .
  • Biological Activity: While ethyl penta-3,4-dienoate derivatives show antitumor activity, the dimethyl analog’s bioactivity remains unexplored .
  • Physical Properties: Boiling points, solubility, and stability metrics for the target compound require experimental determination, as analogs like ethyl 2,3-pentadienoate lack reported data .

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